N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide
Description
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin core substituted with methyl groups at positions 2 and 9, a ketone at position 4, and a 3,5-dinitrobenzamide moiety at position 2.
Properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O6/c1-9-4-3-5-20-15(9)18-10(2)14(17(20)24)19-16(23)11-6-12(21(25)26)8-13(7-11)22(27)28/h3-8H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGLKPDKTSPHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.
Substitution Reactions: Introduction of dimethyl and oxo groups onto the pyrido[1,2-a]pyrimidine core through substitution reactions using reagents such as methyl iodide and oxidizing agents.
Coupling with Dinitrobenzamide: The final step involves coupling the substituted pyrido[1,2-a]pyrimidine with 3,5-dinitrobenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to convert nitro groups to amino groups using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield the corresponding amines, while oxidation can introduce carboxyl or hydroxyl groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrido[1,2-a]pyrimidine core is known for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity. Derivatives of pyrido[1,2-a]pyrimidines exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. Preliminary tests indicate that N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide could possess similar properties, making it a candidate for developing new antibiotics .
Biochemical Research
Enzyme Inhibition :
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been suggested that the compound could inhibit lipoxygenase enzymes, which are critical in inflammatory processes. This inhibition could lead to potential therapeutic applications in treating inflammatory diseases .
Mechanistic Studies :
The unique structural features of this compound allow for detailed mechanistic studies to understand its interaction with biological targets at the molecular level. Such studies can provide insights into the compound's pharmacodynamics and pharmacokinetics, essential for drug development .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. By modifying different functional groups on the pyrido[1,2-a]pyrimidine scaffold, researchers can develop analogs with enhanced biological activity or selectivity towards specific targets .
Case Studies
Mechanism of Action
The mechanism of action of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidin Derivatives
Compounds like 3a and 3c () feature pyrimido[4,5-d]pyrimidin cores with acrylamide substituents. These structures emphasize the importance of fused heterocycles in enhancing binding affinity to kinases or DNA-associated enzymes.
Imidazo[1,2-a]pyridine Derivatives
describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l), which incorporates a partially saturated imidazo-pyridine system. Unlike the fully aromatic target compound, this structure’s reduced planarity and ester groups may decrease membrane permeability but improve metabolic resistance .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Biological Activity
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's structure is characterized by a pyrido[1,2-a]pyrimidine core fused with a dinitrobenzamide moiety. The molecular formula is with a molecular weight of approximately 390.5 g/mol. Its IUPAC name is N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O5 |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | UMHQNCXDTSAMFL-UHFFFAOYSA-N |
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases or enzymes involved in cellular signaling pathways, which could lead to its potential anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant anticancer properties. For instance, similar derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that derivatives of pyrido[1,2-a]pyrimidine could inhibit tumor growth in xenograft models through the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it possesses activity against a range of pathogenic bacteria and fungi. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of this compound in human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across several cancer types, including breast and lung cancer cells. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of this compound against various strains of bacteria such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods. The compound exhibited significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL .
Comparative Analysis
When compared to other compounds in the same chemical family or with similar functional groups, this compound shows unique biological properties due to its specific structural features.
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin) | Anticancer (breast/lung cancer) | 8 - 32 |
| Similar Pyrido Derivative | Antibacterial (E. coli) | 16 - 64 |
| Thiazole-based Compound | Antifungal | 32 - 128 |
Q & A
Q. How should researchers address contradictions in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
